molecular formula C6H15NOS B2904774 2-(2-Aminoethanesulfinyl)-2-methylpropane CAS No. 1248596-71-5

2-(2-Aminoethanesulfinyl)-2-methylpropane

Cat. No.: B2904774
CAS No.: 1248596-71-5
M. Wt: 149.25
InChI Key: XQUVDHRTWQXLMK-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfinyl)-2-methylpropane is an organic compound that features a sulfinyl group attached to an aminoethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfinyl)-2-methylpropane can be achieved through several methods. One common approach involves the reaction of 2-aminoethanethiol with an appropriate sulfinylating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the sulfinyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethanesulfinyl)-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: 2-(2-Aminoethanesulfonyl)-2-methylpropane

    Reduction: 2-(2-Aminoethanethiol)-2-methylpropane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(2-Aminoethanesulfinyl)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethanesulfinyl)-2-methylpropane involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, altering the oxidative state of the target molecules. Additionally, the amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethanesulfonyl)-2-methylpropane: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(2-Aminoethanethiol)-2-methylpropane: Contains a thiol group instead of a sulfinyl group.

    2-(2-Aminoethanesulfinyl)-2-methoxyethane: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

2-(2-Aminoethanesulfinyl)-2-methylpropane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino and a sulfinyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-tert-butylsulfinylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOS/c1-6(2,3)9(8)5-4-7/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUVDHRTWQXLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248596-71-5
Record name 2-(2-aminoethanesulfinyl)-2-methylpropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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